1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)-

Description

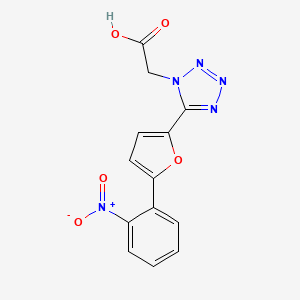

The compound 1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is a tetrazole derivative characterized by a 1H-tetrazole core substituted with an acetic acid group at the 1-position and a 5-(5-(2-nitrophenyl)-2-furanyl) moiety at the 5-position. Tetrazoles are heterocyclic aromatic compounds known for their metabolic stability and role as bioisosteres for carboxylic acids in medicinal chemistry . The furanyl moiety may contribute to π-π stacking interactions, while the acetic acid group enables salt formation and solubility modulation.

Properties

CAS No. |

93770-59-3 |

|---|---|

Molecular Formula |

C13H9N5O5 |

Molecular Weight |

315.24 g/mol |

IUPAC Name |

2-[5-[5-(2-nitrophenyl)furan-2-yl]tetrazol-1-yl]acetic acid |

InChI |

InChI=1S/C13H9N5O5/c19-12(20)7-17-13(14-15-16-17)11-6-5-10(23-11)8-3-1-2-4-9(8)18(21)22/h1-6H,7H2,(H,19,20) |

InChI Key |

UBIAIJKPTBZAIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C3=NN=NN3CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for 1H-Tetrazole-1-acetic Acid Derivatives

The synthesis of 5-substituted 1H-tetrazoles, including 1H-Tetrazole-1-acetic acid derivatives, typically follows a multi-step process:

Formation of the Tetrazole Ring: The key step involves a [3+2] cycloaddition reaction between a nitrile group and sodium azide, often catalyzed by acids or Lewis acids, to form the tetrazole ring. This method is well-established and widely used due to its efficiency and relatively mild conditions.

Introduction of the Acetic Acid Moiety: The acetic acid group is generally introduced via cyanoacetic acid or its derivatives, which serve as the nitrile precursor in the cycloaddition.

Substitution with Furanyl and Nitrophenyl Groups: The 2-nitrophenyl and 2-furanyl substituents are incorporated either before or after tetrazole ring formation, depending on the synthetic route, often through coupling reactions or by using appropriately substituted nitrile precursors.

One-Step Synthesis of 5-Tetrazoleacetic Acid Core

A notable method for synthesizing the 5-tetrazoleacetic acid core, which is the backbone of the target compound, is the one-step synthesis involving cyanoacetic acid and sodium azide in the presence of a catalyst and solvent under reflux conditions. The process is as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Cyanoacetic acid + Sodium azide (molar ratio 1:0.8–1.5) | Reactants for tetrazole ring formation |

| 2 | Solvent: Water (weight ratio cyanoacetic acid:water = 1:5–50) | Medium for reaction |

| 3 | Catalyst: Zinc chloride (weight ratio cyanoacetic acid:catalyst = 1:0.01–0.5) | Lewis acid catalyst to promote cyclization |

| 4 | Reflux stirring for 8–72 hours | Reaction time varies to optimize yield |

| 5 | Acidification with sulfuric or hydrochloric acid to pH 1–2 | To precipitate product |

| 6 | Filtration, drying, and alcohol extraction | Purification steps |

Yields: This method achieves high yields (~93–94%) of 5-tetrazoleacetic acid, demonstrating efficiency and scalability.

Specific Preparation of 1H-Tetrazole-1-acetic Acid, 5-(5-(2-nitrophenyl)-2-furanyl)-

While direct literature on the exact compound is limited, analogs such as 1H-Tetrazole-1-acetic acid derivatives with substituted phenyl or furanyl groups provide insight into preparation methods:

Starting Materials: The synthesis often begins with a nitrile precursor bearing the 5-(5-(2-nitrophenyl)-2-furanyl) substituent. This nitrile is subjected to cycloaddition with sodium azide to form the tetrazole ring.

Catalysts and Conditions: Acidic catalysts (e.g., zinc chloride) or Lewis acids are used to facilitate the cycloaddition under reflux in polar solvents like DMF or water. Microwave-assisted synthesis with heterogeneous catalysts (e.g., Pd/Co nanoparticles) has been reported to improve reaction times and yields for similar tetrazole derivatives.

Purification: Post-reaction, acidification and solvent removal yield the crude product, which is purified by filtration, drying, and extraction with alcohols.

Comparative Data Table of Preparation Parameters

Research Findings and Optimization Notes

Catalyst Efficiency: Zinc chloride is effective for the one-step synthesis of the tetrazoleacetic acid core, providing a balance of yield and operational simplicity. Alternative catalysts like bismuth chloride or nanoparticle-based catalysts can enhance yields and reduce reaction times in substituted tetrazole syntheses.

Solvent Effects: Water as a solvent is preferred for environmental and safety reasons in the one-step synthesis, while DMF is common in substituted tetrazole preparations due to better solubility of organic substrates.

Microwave-Assisted Synthesis: Recent advances show microwave irradiation combined with heterogeneous catalysts significantly reduces reaction times (to ~10 minutes) and improves yields for 5-substituted 1H-tetrazoles, including furanyl derivatives.

Substituent Effects: The presence of electron-withdrawing groups like nitro on the phenyl ring influences the reactivity and yield of the cycloaddition step, often requiring optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- exerts its effects is complex and involves multiple molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to biological activity. The tetrazole ring is known for its ability to form stable complexes with metal ions, which can be exploited in catalytic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Tetrazole Derivatives

The compound’s structural analogs include other 5-substituted 1H-tetrazoles, though direct experimental data on its specific properties are scarce. Below is a comparative analysis based on substituent effects and available literature:

Table 1: Structural and Hypothetical Property Comparison

Key Observations:

Electronic Effects :

- The 2-nitrophenyl group in the target compound likely increases acidity compared to phenyl or biphenyl analogs due to its electron-withdrawing nature. This could enhance hydrogen-bonding capacity, relevant in drug-receptor interactions.

- In contrast, 5-phenyl-1H-tetrazole lacks electron-withdrawing groups, resulting in lower acidity and reduced solubility in polar solvents .

Aromatic Interactions: The furan ring in the target compound may engage in weaker π-π stacking compared to biphenyl derivatives (e.g., CAS 188890-74-6) but could improve metabolic stability over purely aliphatic substituents.

Functional Group Diversity: The acetic acid group distinguishes the target compound from analogs like furilazole (CAS N/A), which features a dichloroacetyl-oxazolidine group tailored for herbicide safening .

Biological Activity

1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound can be represented by the following chemical structure:

- Molecular Formula: C13H10N4O3

- CAS Number: 3022236

The synthesis typically involves the reaction of tetrazole derivatives with substituted furan compounds. The general synthetic route includes:

- Formation of Tetrazole Ring: Utilizing sodium azide and appropriate carboxylic acids.

- Substitution Reactions: Introducing the nitrophenyl and furan groups through electrophilic aromatic substitution or coupling reactions.

Antimicrobial Properties

Research indicates that 1H-tetrazole derivatives exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to 1H-tetrazole-1-acetic acid can inhibit the growth of various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

These results suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. For example, it has shown promise in inhibiting proteases, which are crucial in various biological processes:

- Mechanism of Action: The tetrazole ring interacts with the active site of proteases, leading to competitive inhibition.

- IC50 Values: Some derivatives have reported IC50 values in the low micromolar range, indicating strong inhibitory potential.

Study on Antimicrobial Activity

A study conducted by Coca et al. (2019) synthesized several tetrazole derivatives and evaluated their antibacterial properties. The findings highlighted that compounds with electron-withdrawing groups, such as nitro groups, exhibited enhanced activity against Gram-positive bacteria compared to their analogs without such substituents .

Research on Enzyme Inhibition

In another study, researchers investigated the enzyme inhibition properties of various tetrazoles, including those similar to our compound. The results demonstrated that modifications on the tetrazole ring could significantly affect inhibitory potency against serine proteases .

Applications in Medicine and Industry

1H-Tetrazole-1-acetic acid, 5-(5-(2-nitrophenyl)-2-furanyl)- shows potential applications in:

- Drug Development: Its antimicrobial and enzyme-inhibitory properties make it a candidate for developing new antibiotics or therapeutic agents.

- Material Science: The compound's unique structure allows for applications in creating novel materials with specific electronic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Tetrazole-1-acetic acid derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cycloaddition reactions between nitriles and azides, as demonstrated in tetrazole chemistry. For example, nano-TiCl4·SiO2 catalyzes 5-substituted tetrazole formation under solvent-free conditions, improving yield and reducing reaction time . Alternatively, glacial acetic acid facilitates the synthesis of 5-aryl-amino tetrazoles from arylcyanamides . Key factors include catalyst choice (e.g., TBAF for solventless synthesis), temperature control (60–100°C), and nitrile/azide stoichiometry .

Q. How does the pH stability of 1H-Tetrazole-1-acetic acid derivatives influence their handling in experimental workflows?

- Methodological Answer : The compound’s acetic acid moiety enhances solubility in aqueous buffers, and its tetrazole ring exhibits stability across a wide pH range (pH 2–12) . This allows flexibility in reaction media (e.g., acidic or basic conditions for coupling reactions). However, prolonged exposure to strongly acidic conditions (pH < 2) may protonate the tetrazole ring, altering reactivity. Buffered solutions (e.g., phosphate buffer at pH 7.4) are recommended for biological assays .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is definitive for structural confirmation, as demonstrated for analogous 5-(2-methyl-5-nitrophenyl)-1H-tetrazole derivatives . Complementary techniques include:

- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and tetrazole ring (N–H bend ~1500 cm⁻¹) .

- NMR : ¹H NMR signals for the 2-nitrophenyl group (δ 7.5–8.5 ppm) and furanyl protons (δ 6.5–7.0 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~345) .

Advanced Research Questions

Q. How can computational modeling predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer : Density Functional Theory (DFT) calculations can model the tetrazole ring’s binding modes (e.g., monodentate vs. bridging) with transition metals like Cu(II) or Zn(II). For example, studies on 5-(2-methyl-5-nitrophenyl)-1H-tetrazole show that the nitro group enhances π-π stacking, influencing MOF topology . Molecular docking simulations further predict interactions with biological targets (e.g., enzymes with metal-active sites) .

Q. What experimental strategies resolve contradictions in reported pharmacological activities of tetrazole derivatives?

- Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or substituent variations. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify the 2-nitrophenyl or furanyl groups and compare IC50 values .

- Standardized Assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and incubation times .

- Metabolic Stability Tests : Assess compound degradation in liver microsomes to rule out false negatives .

Q. How can researchers design experiments to study the electronic effects of the nitro group on the compound’s reactivity?

- Methodological Answer :

- Electrochemical Analysis : Cyclic voltammetry (CV) to measure redox potentials of the nitro group, correlating with its electron-withdrawing effect .

- Comparative Synthesis : Synthesize analogs with electron-donating (e.g., -OCH3) or neutral (-CH3) groups at the 2-position of the phenyl ring and compare reaction rates in nucleophilic substitutions .

- Computational Studies : Natural Bond Orbital (NBO) analysis to quantify charge distribution on the tetrazole ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data reported for this compound?

- Methodological Answer : Solubility variations may stem from polymorphic forms or solvent impurities. To reconcile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.